1-(3-chlorophenyl)-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated precursors, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide: Lacks the trifluorophenyl group, which may result in different chemical and biological properties.
1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide: Contains a phenyl group instead of the trifluorophenyl group, potentially altering its reactivity and biological activity.
Uniqueness
1-(3-chlorophenyl)-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of both chlorophenyl and trifluorophenyl groups, which confer distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H10ClF3N4O |
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Molecular Weight |
366.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-(2,3,4-trifluorophenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H10ClF3N4O/c1-8-21-15(23-24(8)10-4-2-3-9(17)7-10)16(25)22-12-6-5-11(18)13(19)14(12)20/h2-7H,1H3,(H,22,25) |
InChI Key |
YNOUBPYGQSZVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
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